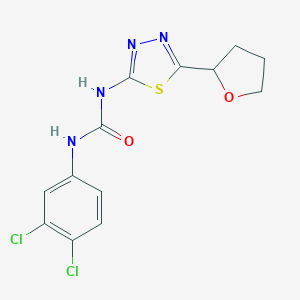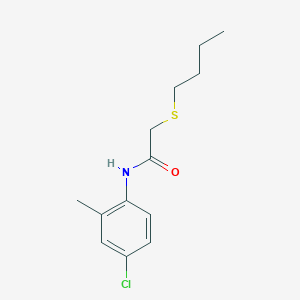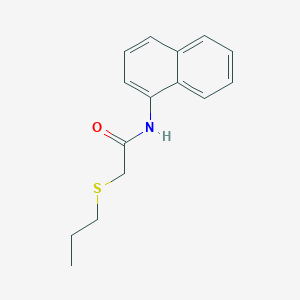
N'-benzoyl-N,N-dipropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-N,N-dipropylurea, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. BDP has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.
Mécanisme D'action
The mechanism of action of N'-benzoyl-N,N-dipropylurea is not fully understood, but it is thought to involve the formation of a complex with the target molecule. This complex formation can lead to changes in the biochemical or physiological properties of the target molecule, which can be studied using various techniques.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-ligand interactions. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-benzoyl-N,N-dipropylurea in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biochemical assays. Another advantage is its relatively low cost and ease of synthesis. However, this compound does have some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research involving N'-benzoyl-N,N-dipropylurea. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of research is the study of the biological effects of this compound and its potential use as a therapeutic agent. Additionally, this compound could be used as a tool for the study of protein-ligand interactions and the development of new drugs.
Méthodes De Synthèse
N'-benzoyl-N,N-dipropylurea can be synthesized through a multi-step process involving the reaction of benzoyl chloride with dipropylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and yields this compound as a white solid. Other methods of synthesis have also been reported, including the use of different reagents and solvents.
Applications De Recherche Scientifique
N'-benzoyl-N,N-dipropylurea has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a probe in biochemical assays. In particular, this compound has been found to be useful in the study of enzyme kinetics and protein-ligand interactions. It has also been used as a fluorescent probe for the detection of metal ions and other analytes.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-(dipropylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,17,18) |
Clé InChI |
MHABHDZRZNQCLZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)



![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
